Sodium S-sulfocysteine hydrate
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Overview
Description
Sodium S-sulfocysteine hydrate is a modified amino acid derivative of cysteine, characterized by the addition of a sulfonic acid group to the thiol moiety. This compound is known for its stability and solubility, making it a valuable component in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium S-sulfocysteine hydrate is synthesized by reacting cysteine with sulfuric acid and sodium hydroxide. The reaction involves the sulfonation of cysteine, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes, ensuring high purity and yield. The compound is typically produced in powder or crystalline form and is soluble in water, facilitating its use in various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium S-sulfocysteine hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein structure and function.
Reduction: It can be reduced back to cysteine, which is essential for various metabolic processes.
Substitution: The sulfonic acid group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as dithiothreitol and glutathione are often used.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid group under mild conditions.
Major Products Formed:
Oxidation: Formation of cystine and other disulfide-linked compounds.
Reduction: Regeneration of cysteine.
Substitution: Formation of various sulfonated derivatives.
Scientific Research Applications
Sodium S-sulfocysteine hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a stabilizing agent in various reactions.
Biology: Plays a role in cell culture media, enhancing cell growth and viability.
Medicine: Investigated for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of biopharmaceuticals and as a feed component in cell culture processes .
Mechanism of Action
The mechanism of action of sodium S-sulfocysteine hydrate involves its uptake and metabolism in cells. It is known to form mixed disulfides with glutathione, which are then reduced by glutaredoxin, releasing cysteine and sulfur species. This process enhances the availability of cysteine for various metabolic pathways, including glutathione and taurine synthesis .
Comparison with Similar Compounds
L-Cysteine: The parent compound, less stable and more prone to oxidation.
N-acetylcysteine: A derivative with an acetyl group, used as a prodrug for cysteine.
Cystine: The oxidized dimer form of cysteine, less soluble and stable
Uniqueness: Sodium S-sulfocysteine hydrate is unique due to its enhanced stability and solubility compared to cysteine and its derivatives. The addition of the sulfonic acid group reduces its reactivity, making it more suitable for industrial and biochemical applications .
Properties
IUPAC Name |
sodium;(2R)-2-amino-3-sulfosulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFVBELGDROGDO-DKWTVANSSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1637-71-4 (Parent) |
Source
|
Record name | Sodium S-sulfocysteine hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
223.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7381-67-1 |
Source
|
Record name | Sodium S-sulfocysteine hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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